molecular formula C10H11ClN4O B11788547 4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine CAS No. 1427501-99-2

4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine

Cat. No.: B11788547
CAS No.: 1427501-99-2
M. Wt: 238.67 g/mol
InChI Key: HEKLNERJQWZIAC-UHFFFAOYSA-N
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Description

4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine is a chemical compound with the molecular formula C10H11ClN4O. It is known for its unique structure, which includes an imidazo[1,5-a]pyrazine ring system substituted with a chlorine atom and a morpholine ring.

Preparation Methods

The synthesis of 4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine with morpholine in the presence of a base such as sodium carbonate in a solvent like dioxane . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Chemical Reactions Analysis

4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Properties

CAS No.

1427501-99-2

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine

InChI

InChI=1S/C10H11ClN4O/c11-9-8-7-13-10(15(8)2-1-12-9)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

HEKLNERJQWZIAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3N2C=CN=C3Cl

Origin of Product

United States

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